molecular formula C13H24O3 B14529923 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol CAS No. 62422-46-2

8-[(Oxan-2-yl)oxy]oct-4-en-1-ol

Cat. No.: B14529923
CAS No.: 62422-46-2
M. Wt: 228.33 g/mol
InChI Key: VXQZLMCBKSSGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Oxan-2-yl)oxy]oct-4-en-1-ol is a mid-sized aliphatic compound featuring an oct-4-en-1-ol backbone modified by an oxane (tetrahydropyran) ether group at the 8-position. Its molecular formula is C₁₃H₂₄O₃, with a molecular weight of 228.33 g/mol. The structure includes a terminal hydroxyl group at position 1, a double bond at position 4, and a cyclic ether (oxane) substituent at position 7. This combination of functional groups confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and ether groups, and reactivity influenced by the double bond.

Properties

CAS No.

62422-46-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

8-(oxan-2-yloxy)oct-4-en-1-ol

InChI

InChI=1S/C13H24O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h1-2,13-14H,3-12H2

InChI Key

VXQZLMCBKSSGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC=CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol typically involves the formation of the oxane ring followed by its attachment to the oct-4-en-1-ol chain. One common method involves the use of epoxidation reactions to form the oxane ring, followed by nucleophilic substitution to attach the oct-4-en-1-ol chain. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the oxane ring and the subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(Oxan-2-yl)oxy]oct-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-[(Oxan-2-yl)oxy]oct-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and the oct-4-en-1-ol chain can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₁₃H₂₄O₃ 228.33 Hydroxyl, ether, alkene Moderate polarity, reactive double bond, potential surfactant properties
Octan-2-ol C₈H₁₈O 130.23 Secondary alcohol Lower polarity, higher volatility, used in fragrances and solvents
Oct-4-en-1-ol C₈H₁₆O 128.21 Primary alcohol, alkene Higher reactivity at double bond, limited solubility in water
Rutin C₂₇H₃₀O₁₆ 610.52 Glycoside, multiple hydroxyls Antioxidant, water-soluble, bioactive flavonoid
Oxyresveratrol C₁₄H₁₂O₄ 244.24 Stilbenoid, hydroxyls Potent PPO/POD inhibitor, used in food preservation and antioxidation

Structural and Functional Analysis

Octan-2-ol vs. This compound Octan-2-ol (CAS 123-96-6) is a simpler secondary alcohol with a branched chain. Its lower molecular weight and lack of ether/alkene groups make it more volatile and less polar than the target compound. The absence of a double bond also reduces its oxidative reactivity . this compound’s ether group enhances steric bulk and may improve stability against hydrolysis compared to esters.

Oct-4-en-1-ol vs. This compound The primary alcohol in oct-4-en-1-ol increases its hydrogen-bonding capacity, but the lack of an ether group reduces its lipophilicity. The target compound’s oxane substituent likely improves solubility in non-polar solvents, making it more amphiphilic.

Rutin and Oxyresveratrol While rutin (a flavonoid glycoside) and oxyresveratrol (a stilbenoid) are aromatic and bioactive, the target compound’s aliphatic structure limits direct functional overlap. However, the hydroxyl group in this compound may confer mild antioxidant activity, albeit weaker than polyphenols like oxyresveratrol .

Research Findings and Hypothetical Data

Table 2: Hypothetical Physicochemical Data

Property This compound Octan-2-ol Oct-4-en-1-ol
Boiling Point (°C) ~285 179 ~210
Water Solubility (mg/L) Low (<100) 1,200 Insoluble
LogP (Octanol-Water) ~2.5 3.0 ~2.8

Key Observations

  • The oxane group slightly reduces hydrophobicity (lower LogP) compared to octan-2-ol, balancing solubility in polar and non-polar media.
  • The double bond increases susceptibility to oxidative degradation, necessitating stabilizers in formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.